Cas no 1029773-05-4 (2-(4-Fluoro-phenyl)-quinolin-7-ylamine)

2-(4-Fluoro-phenyl)-quinolin-7-ylamine is a fluorinated quinoline derivative with potential applications in pharmaceutical and materials research. Its structure combines a quinoline core with a 4-fluorophenyl substituent and an amine functional group at the 7-position, offering versatility in synthetic modifications. The fluorine moiety enhances electronic properties, potentially improving binding affinity in bioactive compounds. The amine group provides a reactive site for further derivatization, making it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitors or fluorescence-based probes. Its well-defined structure and functional groups contribute to its utility in high-precision organic synthesis and drug discovery pipelines.
2-(4-Fluoro-phenyl)-quinolin-7-ylamine structure
1029773-05-4 structure
Product Name:2-(4-Fluoro-phenyl)-quinolin-7-ylamine
CAS No:1029773-05-4
MF:C15H11FN2
MW:238.259646654129
MDL:MFCD10574807
CID:2857989
Update Time:2025-06-13

2-(4-Fluoro-phenyl)-quinolin-7-ylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluoro-phenyl)-quinolin-7-ylamine
    • MDL: MFCD10574807
    • Inchi: 1S/C15H11FN2/c16-12-5-1-10(2-6-12)14-8-4-11-3-7-13(17)9-15(11)18-14/h1-9H,17H2
    • InChI Key: LQTKJJSSCVQROI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C2C=CC(=CC2=N1)N

Computed Properties

  • Exact Mass: 238.090627g/mol
  • Monoisotopic Mass: 238.090627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.9
  • Molecular Weight: 238.26g/mol

2-(4-Fluoro-phenyl)-quinolin-7-ylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB465237-50 mg
2-(4-Fluoro-phenyl)-quinolin-7-ylamine; .
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€189.00 2023-07-18
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2-(4-Fluoro-phenyl)-quinolin-7-ylamine; .
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AB465237-100mg
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Additional information on 2-(4-Fluoro-phenyl)-quinolin-7-ylamine

Comprehensive Overview of 2-(4-Fluoro-phenyl)-quinolin-7-ylamine (CAS No. 1029773-05-4): Properties, Applications, and Research Insights

The compound 2-(4-Fluoro-phenyl)-quinolin-7-ylamine (CAS No. 1029773-05-4) is a fluorinated quinoline derivative that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features, including a 4-fluorophenyl moiety and a 7-aminoquinoline core, this molecule exhibits promising potential in diverse applications. Researchers and industry professionals frequently search for terms like "quinoline derivatives in drug discovery", "fluorinated aromatic amines", and "CAS 1029773-05-4 applications", reflecting growing interest in its utility.

Structurally, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine belongs to the class of heterocyclic compounds, which are pivotal in modern medicinal chemistry. The presence of both fluorine and amino functional groups enhances its reactivity and binding affinity, making it a candidate for targeting specific biological pathways. Recent studies highlight its relevance in the development of kinase inhibitors and fluorescence probes, aligning with trending topics such as "precision medicine" and "molecular imaging".

From a synthetic perspective, the preparation of CAS 1029773-05-4 involves multi-step organic reactions, often starting from commercially available 7-nitroquinoline or 4-fluorophenylboronic acid. Optimized protocols emphasize palladium-catalyzed cross-coupling and reductive amination, techniques frequently searched by synthetic chemists. The compound's solubility in polar organic solvents like DMSO and methanol further facilitates its use in high-throughput screening assays.

In material science, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine has been explored as a building block for organic semiconductors and luminescent materials. Its conjugated system and electron-donating amino group contribute to tunable photophysical properties, addressing the demand for "energy-efficient OLEDs"—a hot topic in sustainable technology. Computational studies also suggest its potential in molecular electronics, with queries like "quinoline-based charge transport materials" rising in academic databases.

Safety and handling of CAS 1029773-05-4 follow standard laboratory protocols for amine-containing compounds. While not classified as hazardous under major regulatory frameworks, proper PPE (e.g., gloves, goggles) is recommended during manipulation. Environmental concerns related to fluorinated organic compounds have spurred research into green synthesis methods, echoing broader trends in "eco-friendly chemistry".

Analytical characterization of this compound typically employs HPLC, NMR, and mass spectrometry, with spectral data often shared in open-access repositories to support reproducibility—a priority in open science initiatives. Patent literature reveals its inclusion in drug candidate libraries, particularly for anti-inflammatory and anticancer applications, though clinical viability remains under investigation.

In summary, 2-(4-Fluoro-phenyl)-quinolin-7-ylamine (CAS 1029773-05-4) represents a versatile scaffold bridging medicinal chemistry and advanced materials. Its intersection with trending scientific themes—from targeted therapy to optoelectronics—ensures sustained relevance in both academic and industrial R&D landscapes.

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